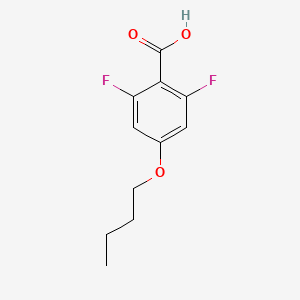![molecular formula C24H16ClFN2O2S B2929919 1-(3-chlorobenzyl)-3-(4-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 892306-62-6](/img/no-structure.png)
1-(3-chlorobenzyl)-3-(4-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-chlorobenzyl)-3-(4-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H16ClFN2O2S and its molecular weight is 450.91. The purity is usually 95%.
BenchChem offers high-quality 1-(3-chlorobenzyl)-3-(4-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-chlorobenzyl)-3-(4-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Urease Inhibition
1-(3-chlorobenzyl)-3-(4-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione and its derivatives have been studied for their urease inhibition capabilities. For instance, a study by Rauf et al. (2010) synthesized various derivatives of this compound and tested them for in vitro urease inhibition, revealing significant activity in some compounds (Rauf et al., 2010).
Herbicidal Activities
This chemical has also been evaluated for its herbicidal activities. Huazheng (2013) synthesized 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione compounds, including derivatives of 1-(3-chlorobenzyl)-3-(4-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, and reported good herbicidal activities against specific plant species (Yang Huazheng, 2013).
Anti-HIV Activity
Malik et al. (2006) reported on the anti-HIV activity of similar compounds. They synthesized derivatives that exhibited anti-HIV-1 activity, highlighting the potential of these compounds in antiviral therapies (Malik, Singh, & Kumar, 2006).
Interaction with Adenosine Receptors
Compounds derived from 1-(3-chlorobenzyl)-3-(4-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione have been shown to interact with adenosine receptors. Betti et al. (1999) synthesized amino derivatives that displayed high affinity and selectivity for the A1 adenosine receptor subtype (Betti et al., 1999).
Antitumor Properties
There is evidence that derivatives of this compound have antitumor properties. For example, Sasaki et al. (2003) discussed the development of thieno[2,3-d]pyrimidine-2,4-dione derivatives as non-peptide antagonists with potential applications in treating sex-hormone-dependent diseases (Sasaki et al., 2003).
Cytotoxic Activity
Costa et al. (1995) reported on the synthesis and cytotoxic activity of imidazolidinediones and thiazolidinediones derivatives, including those based on 1-(3-chlorobenzyl)-3-(4-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (Costa et al., 1995).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-(3-chlorobenzyl)-3-(4-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione' involves the condensation of 3-chlorobenzaldehyde with 4-fluorobenzylamine to form an imine intermediate, which is then reacted with 2-aminothiophenol to form the desired product.", "Starting Materials": [ "3-chlorobenzaldehyde", "4-fluorobenzylamine", "2-aminothiophenol", "Acetic acid", "Sodium acetate", "Ethanol", "Diethyl ether", "Hydrochloric acid", "Sodium hydroxide", "Sodium carbonate", "Sodium sulfate" ], "Reaction": [ "Step 1: Dissolve 3-chlorobenzaldehyde (1.0 equiv) and 4-fluorobenzylamine (1.2 equiv) in ethanol and add a catalytic amount of acetic acid. Heat the mixture at reflux for 4 hours to form the imine intermediate.", "Step 2: Cool the reaction mixture to room temperature and add 2-aminothiophenol (1.2 equiv). Stir the mixture at room temperature for 12 hours to form the desired product.", "Step 3: Filter the reaction mixture and wash the solid with diethyl ether. Recrystallize the product from ethanol to obtain pure compound.", "Step 4: Purify the product further by column chromatography using a silica gel column and eluting with a mixture of ethyl acetate and hexanes.", "Step 5: Characterize the product using various spectroscopic techniques such as NMR, IR, and mass spectrometry.", "Step 6: Optional steps include further purification using HPLC and scaling up the reaction for larger quantities of the product." ] } | |
Numéro CAS |
892306-62-6 |
Nom du produit |
1-(3-chlorobenzyl)-3-(4-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione |
Formule moléculaire |
C24H16ClFN2O2S |
Poids moléculaire |
450.91 |
Nom IUPAC |
1-[(3-chlorophenyl)methyl]-3-[(4-fluorophenyl)methyl]-[1]benzothiolo[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H16ClFN2O2S/c25-17-5-3-4-16(12-17)14-27-21-19-6-1-2-7-20(19)31-22(21)23(29)28(24(27)30)13-15-8-10-18(26)11-9-15/h1-12H,13-14H2 |
Clé InChI |
OIDZQEJUCLKESB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(S2)C(=O)N(C(=O)N3CC4=CC(=CC=C4)Cl)CC5=CC=C(C=C5)F |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




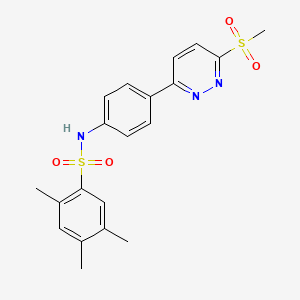
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2929838.png)
![N-(2-methoxyphenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2929839.png)
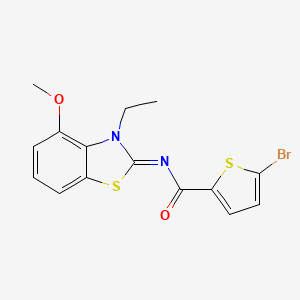
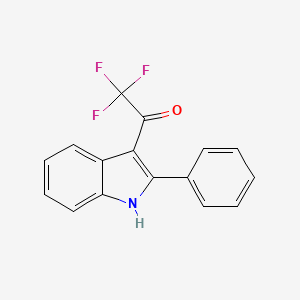
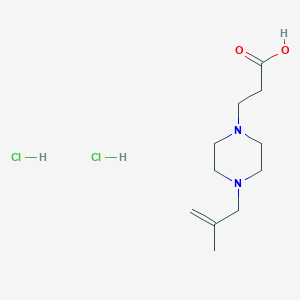
![(E)-methyl 2-(2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2929845.png)
![N-(4-chloro-2-fluorophenyl)-2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2929846.png)
![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-2-thiophen-3-ylacetamide](/img/structure/B2929849.png)
![2-[(4-Bromophenyl)amino]-2-oxoethyl (2-methoxyphenyl)acetate](/img/structure/B2929851.png)
![4-(5-Fluoropyrimidin-4-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2929856.png)
![2-{[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2929857.png)
